Cas no 704-46-1 (2-(Trifluoromethyl)phenylacetylene)

2-(Trifluoromethyl)phenylacetylene 化学的及び物理的性質
名前と識別子
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- 2-(Trifluoromethyl)phenylacetylene
- 2-Ethynyltrifluorotoluene
- 1-Ethynyl-2-trifluoromethylbenzene
- 2-ethynyl trifluorotoluene(2-(trifluoromethyl)phenylacetylene)
- 2'-TRIFLUOROMETHYLPHENYL ACETYLENE
- C9H5F3
- 5-Amino-2-carbamoyl-3-methyl-amino-pyrazin
- 5-amino-3-methylamino-pyrazine-2-carboxylic acid amide
- 5-Amino-3-(methylamino)-2-pyrazinecarboxamide
- DTXSID301251926
- 704-46-1
- 5-Amino-3-(methylamino)pyrazine-2-carboxamide
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- インチ: InChI=1S/C9H5F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h1,3-6H
- InChIKey: OOZKONVIIMFOKW-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C1C=CC=CC=1C#C
計算された属性
- せいみつぶんしりょう: 170.03400
- どういたいしつりょう: 167.08070993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.222
- ふってん: 45 ºC (8 mmHg)
- フラッシュポイント: 25 ºC
- 屈折率: 1.4760
- PSA: 0.00000
- LogP: 2.60040
2-(Trifluoromethyl)phenylacetylene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH17828-1g |
2-ethynyl trifluorotoluene(2-(trifluoromethyl)phenylacetylene) |
704-46-1 | 1g |
$639.00 | 2024-04-19 |
2-(Trifluoromethyl)phenylacetylene 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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4. Back matter
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-(Trifluoromethyl)phenylacetyleneに関する追加情報
Introduction to 2-(Trifluoromethyl)phenylacetylene (CAS No. 704-46-1) in Modern Chemical Research
The compound 2-(Trifluoromethyl)phenylacetylene, identified by the CAS number 704-46-1, represents a significant advancement in the realm of organic synthesis and pharmaceutical development. This molecule, characterized by its trifluoromethyl-substituted phenyl ring and acetylene functional group, has garnered considerable attention due to its versatile applications in medicinal chemistry, materials science, and catalysis. The unique structural features of this compound contribute to its remarkable reactivity and stability, making it a valuable building block for designing novel therapeutic agents and functional materials.
At the heart of the compound's utility lies its trifluoromethyl group, a substituent known for its ability to modulate electronic properties, metabolic stability, and binding affinity in biological systems. The presence of this group enhances the lipophilicity of the molecule, which is a critical factor in drug design for improving oral bioavailability and membrane permeability. Furthermore, the phenylacetylene core provides a rigid aromatic framework that can be further functionalized to introduce additional pharmacophores or reactive sites. This structural flexibility has enabled researchers to develop a wide array of derivatives with tailored properties for specific applications.
In recent years, significant progress has been made in leveraging 2-(Trifluoromethyl)phenylacetylene for the synthesis of biologically active compounds. For instance, studies have demonstrated its effectiveness in constructing complex heterocyclic scaffolds that mimic natural products with potent pharmacological activities. These include inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), and kinase inhibitors targeting cancer-related signaling pathways. The trifluoromethyl group plays a pivotal role in these applications by enhancing the binding interactions with biological targets, thereby improving the efficacy of the resulting drug candidates.
The compound's reactivity also makes it an excellent precursor for polymerization reactions, leading to the development of advanced materials with unique properties. For example, 2-(Trifluoromethyl)phenylacetylene has been utilized in the synthesis of conductive polymers and organic semiconductors, which are essential components in flexible electronics and optoelectronic devices. The incorporation of the trifluoromethyl group into these materials enhances their thermal stability and chemical resistance, making them more suitable for industrial applications.
Another emerging area where 2-(Trifluoromethyl)phenylacetylene is making significant contributions is in the field of photodynamic therapy (PDT). Researchers have explored its potential as a photosensitizer or as a precursor for synthesizing advanced photosensitizing agents. The acetylene moiety allows for easy modification to introduce chromophores that absorb light at specific wavelengths, while the trifluoromethyl group enhances the singlet oxygen yield upon irradiation. This combination has shown promise in developing more efficient PDT agents for treating cancer and other diseases.
The synthesis of 2-(Trifluoromethyl)phenylacetylene itself is another area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phenylacetylene core. Additionally, computational chemistry approaches have been employed to optimize reaction conditions and predict structural properties, further advancing the field.
In conclusion, 2-(Trifluoromethyl)phenylacetylene (CAS No. 704-46-1) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery, material science, and catalysis. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an even greater role in shaping the future of chemical innovation.
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